Piketoprofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Extra-Articular Rheumatism

Scientific Field: Pharmacology and Rheumatology

Application Summary: Piketoprofen cream is used for the treatment of extra-articular rheumatism, which refers to rheumatic conditions that affect soft tissues other than joints.

Methods of Application: The cream is applied topically to the affected area.

Results Summary: In a double-blind, double-dummy comparative study, Piketoprofen cream was compared with Flurbiprofen LAT in treating extra-articular rheumatism.

Percutaneous Absorption Study

Scientific Field: Dermatopharmacology

Application Summary: Research on Piketoprofen also includes its percutaneous absorption, which is crucial for its efficacy as a topical medication.

Methods of Application: The study involved applying Piketoprofen with various nonionic surface-active agents to assess their impact on the drug’s absorption through the skin.

Results Summary: The study found that certain agents can affect the absorption rate of Piketoprofen, which is significant for optimizing its formulation for therapeutic use.

Pain Management: Investigating its efficacy in different types of pain, such as muscular, postoperative, or chronic pain.

Dermatology: Exploring its use in treating inflammatory skin conditions like dermatitis or psoriasis.

Sports Medicine: Assessing its effectiveness in managing soft tissue injuries and strains.

Veterinary Medicine: Considering its use for managing pain and inflammation in animals.

Dermatological Composition for Topical Use

Scientific Field: Dermatology and Pharmaceutical Formulation

Application Summary: Piketoprofen may be used in the preparation of dermatological compositions for topical application, particularly for its anti-inflammatory properties.

Methods of Application: The formulation would involve Piketoprofen as an active ingredient in a cream or gel base, applied to the skin.

Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for topical applications, such as creams for joint and muscular pain relief. It is chemically classified as the 4-picolineamide derivative of ketoprofen, which itself is a well-known NSAID. The molecular formula of piketoprofen is , with a molar mass of approximately 344.414 g/mol . Its therapeutic action is attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins responsible for inflammation and pain.

- Biological Role and Interactions: As information on Piketoprofen is limited, its mechanism of action and interaction with other compounds are currently unknown.

- Toxicity, Flammability, Reactivity: Safety information regarding Piketoprofen, including its toxicity, flammability, and reactivity, is currently unavailable.

Piketoprofen is synthesized through a two-step chemical reaction:

- Formation of Acid Chloride: Ketoprofen reacts with thionyl chloride to yield its acid chloride.

- Amide Formation: The acid chloride then undergoes an amide formation reaction with 2-amino-4-methylpyridine, resulting in the final product, piketoprofen .

This synthetic pathway highlights the importance of the amine component in enhancing the drug's pharmacological properties.

Piketoprofen exhibits significant anti-inflammatory and analgesic properties, making it effective for treating conditions such as arthritis and muscle pain. Its mechanism of action involves the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to a decrease in the production of pro-inflammatory mediators . Clinical studies have shown that it provides relief from pain with a favorable safety profile when used topically.

The synthesis of piketoprofen can be summarized in the following steps:

- Reagents: Use thionyl chloride to convert ketoprofen into its acid chloride form.

- Reaction Conditions: Conduct the reaction under controlled temperature and moisture conditions to prevent hydrolysis.

- Amidation: React the acid chloride with 2-amino-4-methylpyridine in an appropriate solvent (e.g., dimethylformamide) to form piketoprofen.

Piketoprofen is primarily used in topical formulations for:

- Pain Relief: Effective for treating joint pain, muscle aches, and inflammation.

- Anti-inflammatory Treatments: Used in various topical preparations aimed at reducing inflammation associated with musculoskeletal disorders .

Its localized application minimizes systemic side effects commonly associated with oral NSAIDs.

Interaction studies have indicated that piketoprofen may exhibit interactions with other medications, particularly those affecting blood clotting and gastrointestinal health. It is essential to monitor patients taking anticoagulants or other NSAIDs concurrently due to potential increased risks of gastrointestinal bleeding and renal impairment . Additionally, caution is advised when using piketoprofen in individuals with pre-existing health conditions that may be exacerbated by NSAID use.

Piketoprofen shares structural similarities and pharmacological properties with several other NSAIDs. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ketoprofen | Propionic acid derivative | Broad-spectrum anti-inflammatory effects |

| Ibuprofen | Propionic acid derivative | Commonly used for pain relief; available over-the-counter |

| Naproxen | Propionic acid derivative | Longer half-life; used for chronic pain management |

| Diclofenac | Phenylacetic acid derivative | Potent anti-inflammatory effects; often used systemically |

Uniqueness of Piketoprofen: Piketoprofen's unique structure as a 4-picolineamide enhances its lipophilicity, allowing for effective topical application while minimizing systemic absorption compared to other NSAIDs .

Molecular Architecture and Stereochemical Properties

International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

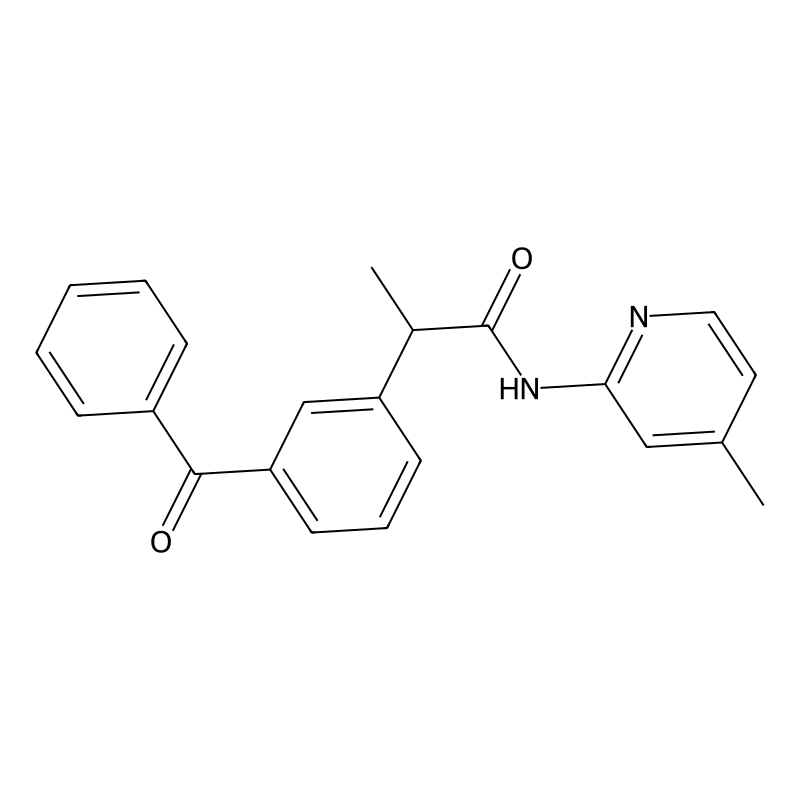

Piketoprofen possesses the systematic International Union of Pure and Applied Chemistry name 2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide, reflecting its complex molecular architecture that incorporates both aromatic and heterocyclic components. The compound is alternatively designated as 3-benzoyl-α-methyl-N-(4-methyl-2-pyridinyl)benzeneacetamide, emphasizing the benzoyl substitution pattern and the specific pyridine ring attachment. The molecular structure contains a central propanoic acid derivative that has been converted to an amide through conjugation with 4-methyl-2-aminopyridine, creating a distinctive pharmacophore that maintains the anti-inflammatory characteristics of the parent ketoprofen molecule while introducing novel binding interactions.

The compound exhibits a molecular formula of C₂₂H₂₀N₂O₂ with a calculated molecular weight of 344.4064 daltons. The structural elucidation reveals the presence of multiple aromatic systems, including a benzophenone moiety derived from ketoprofen and a methylated pyridine ring that contributes to the compound's unique physicochemical properties. The International Chemical Identifier key ASFKKFRSMGBFRO-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity, while the Simplified Molecular Input Line Entry System notation CC(C(=O)NC1=NC=CC(C)=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 describes the complete structural arrangement.

Chemical analysis demonstrates that piketoprofen contains 76.72% carbon, 5.85% hydrogen, 8.13% nitrogen, and 9.29% oxygen by mass composition. This elemental distribution reflects the predominance of aromatic carbon frameworks and the presence of both amide and ketone functional groups that are critical for biological activity. The compound's structure incorporates a chiral center at the α-carbon adjacent to the carboxamide group, resulting in the existence of both R and S enantiomers in the racemic mixture typically employed in pharmaceutical formulations.

Crystallographic Data and Conformational Analysis

Piketoprofen exhibits racemic stereochemistry with zero defined stereocenters out of one potential stereogenic center, indicating that the compound is typically utilized as an equimolar mixture of enantiomers. The stereochemical designation (±) reflects this racemic nature, with optical activity present but not resolved in standard pharmaceutical preparations. Conformational analysis reveals that the molecule adopts multiple energetically favorable conformations due to rotational freedom around several single bonds, particularly those connecting the aromatic systems and the amide linkage.

The compound demonstrates significant conformational flexibility, with the benzophenone moiety capable of adopting various orientations relative to the pyridine-containing amide group. This structural plasticity contributes to the compound's ability to interact with multiple binding sites and influences its dissolution and permeation characteristics when formulated for topical application. The presence of the methyl substituent on the pyridine ring introduces steric considerations that affect the preferred conformational states and influence intermolecular interactions in both solution and solid-state phases.

Crystallographic investigations of piketoprofen hydrochloride have revealed important insights into the solid-state packing arrangements and hydrogen bonding patterns. The hydrochloride salt form exhibits a melting point range of 180-182°C, indicating substantial crystal lattice stability. The incorporation of the chloride ion facilitates the formation of ionic interactions that stabilize the crystal structure and influence the compound's solubility characteristics in polar and nonpolar solvents.

Synthetic Pathways and Optimization Strategies

Amide Bond Formation via Ketoprofen Derivatization

The synthesis of piketoprofen fundamentally relies on the strategic derivatization of ketoprofen through amide bond formation, representing a classic example of pharmaceutical lead optimization through structural modification. The synthetic approach leverages the carboxylic acid functionality present in ketoprofen as the primary reactive site for coupling with the amino group of 4-methyl-2-aminopyridine. This transformation converts the parent nonsteroidal anti-inflammatory drug into a topically active derivative with altered pharmacokinetic properties while maintaining the essential structural elements responsible for anti-inflammatory activity.

The amide bond formation process requires careful consideration of reaction conditions to ensure high yields and minimize the formation of unwanted side products. The coupling reaction typically proceeds through an activated intermediate, most commonly an acid chloride, which exhibits enhanced electrophilicity compared to the parent carboxylic acid. This activation step is essential for achieving efficient coupling with the relatively weak nucleophile represented by the pyridine amino group, which possesses reduced basicity due to the electron-withdrawing nature of the pyridine ring system.

Optimization of the amide formation reaction involves controlling multiple parameters including temperature, reaction time, solvent selection, and the stoichiometry of reactants. The choice of base for neutralizing the hydrogen chloride generated during the coupling reaction is particularly critical, as strong bases can potentially interfere with the product formation or cause degradation of sensitive functional groups. Tertiary amines such as triethylamine or pyridine itself are commonly employed to scavenge the acid byproduct while maintaining reaction selectivity.

Thionyl Chloride-Mediated Acid Chloride Synthesis

The conversion of ketoprofen to its corresponding acid chloride using thionyl chloride represents a crucial step in the piketoprofen synthesis pathway. Thionyl chloride serves as an efficient chlorinating agent that converts the carboxylic acid functionality into a highly reactive acid chloride while generating sulfur dioxide and hydrogen chloride as gaseous byproducts that can be readily removed from the reaction mixture. This transformation significantly enhances the electrophilic character of the carbonyl carbon, facilitating subsequent nucleophilic attack by the amino group of 4-methyl-2-aminopyridine.

The reaction mechanism involves initial coordination of the carbonyl oxygen of ketoprofen to the sulfur center of thionyl chloride, followed by nucleophilic attack of the chloride ion on the carbonyl carbon and elimination of sulfur dioxide. The resulting acid chloride intermediate exhibits dramatically increased reactivity compared to the parent carboxylic acid, enabling amide bond formation under milder conditions and with improved reaction rates. The use of thionyl chloride is particularly advantageous because the inorganic byproducts are volatile and can be removed by simple evaporation or gas evolution.

Reaction optimization for the thionyl chloride-mediated transformation requires careful control of temperature and reaction atmosphere to prevent decomposition of sensitive functional groups. The benzophenone moiety present in ketoprofen is generally stable under the reaction conditions, but prolonged exposure to elevated temperatures or acidic conditions can lead to unwanted side reactions. The reaction is typically conducted under anhydrous conditions using dry solvents to prevent hydrolysis of the acid chloride product, which would regenerate the starting carboxylic acid and reduce overall yield.

Industrial-Scale Production Methodologies

Industrial-scale synthesis of piketoprofen requires sophisticated process development to ensure consistent quality, high yields, and economic viability while maintaining strict control over impurity profiles. The scale-up process involves optimization of reaction conditions, solvent selection, purification strategies, and waste management protocols to create a commercially feasible manufacturing route. Critical considerations include heat transfer efficiency during exothermic reactions, mixing effectiveness in large reaction vessels, and the development of robust isolation and purification procedures.

The manufacturing process typically employs continuous or semi-continuous reaction protocols to improve process efficiency and product consistency. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations, requiring sophisticated reactor design and external cooling systems to maintain optimal reaction conditions. The use of in-line monitoring techniques, including spectroscopic analysis and chromatographic assays, enables real-time process control and quality assurance throughout the manufacturing campaign.

Solvent selection for industrial production must balance reaction efficiency with environmental and safety considerations, leading to the development of greener synthetic approaches that minimize the use of hazardous materials. The recovery and recycling of organic solvents represent important economic and environmental factors in large-scale production, requiring the implementation of distillation and purification systems for solvent regeneration. Waste treatment protocols must address the disposal of inorganic byproducts, particularly the hydrogen chloride and sulfur dioxide generated during the acid chloride formation step.

Impurity Profiling and Process-Related Degradants

The impurity profile of piketoprofen is critically important for pharmaceutical applications, requiring comprehensive characterization and quantitative analysis of all potential contaminants and degradation products. Process-related impurities arise from incomplete reactions, side reactions, and the presence of starting material residues, while degradation products form through various chemical pathways including hydrolysis, oxidation, and thermal decomposition. Regulatory guidelines establish strict limits for both specified and unspecified impurities, necessitating the development of sensitive analytical methods for detection and quantification.

| Impurity Category | Acceptance Criteria | Analytical Method | Detection Limit |

|---|---|---|---|

| Unspecified Impurities | ≤0.10% each | High Performance Liquid Chromatography | <0.05% |

| Total Impurities | ≤0.50% | High Performance Liquid Chromatography | <0.05% |

| Residual Solvents | Class 2: ≤410 ppm | Gas Chromatography | 1-50 ppm |

| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma | <1 ppm |

| Water Content | ≤1.0% | Karl Fischer Titration | 0.01% |

The most significant process-related impurities include unreacted ketoprofen starting material, which can persist due to incomplete conversion during the acid chloride formation step. Ketoprofen residues are particularly problematic because they retain the original carboxylic acid functionality and can potentially interfere with the intended topical activity of piketoprofen. Quantitative analysis of ketoprofen impurities requires chromatographic separation techniques capable of resolving the structural similarities between the parent compound and the desired product.

Hydrolysis represents a major degradation pathway for piketoprofen, particularly in the presence of moisture or under acidic or basic conditions. The amide bond connecting the ketoprofen-derived moiety to the methylpyridine group is susceptible to nucleophilic attack by water molecules, regenerating ketoprofen and 4-methyl-2-aminopyridine. This degradation pathway is particularly concerning in pharmaceutical formulations where long-term stability is required, necessitating the use of appropriate packaging materials and storage conditions to minimize moisture exposure.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA28 - Piketoprofen

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Wikipedia

Dates

2: Rodríguez-Lozano J, Goday Buján JJ, Del Pozo J, Fonseca E. Allergic contact dermatitis from topical piketoprofen. Contact Dermatitis. 2005 Feb;52(2):110-1. PubMed PMID: 15725293.

3: López-Abad R, Paniagua MJ, Botey E, Gaig P, Rodriguez P, Richart C. Topical dexketoprofen as a cause of photocontact dermatitis. J Investig Allergol Clin Immunol. 2004;14(3):247-9. PubMed PMID: 15552721.

4: Buján JJ, Morante JM, Güemes MG, Del Pozo Losada J, Capdevila EF. Photoallergic contact dermatitis from piketoprofen. Contact Dermatitis. 2000 Nov;43(5):315. PubMed PMID: 11016682.

5: Navarro LA, Jorro G, Morales C, Peláez A. Allergic contact dermatitis due to piketoprofen. Contact Dermatitis. 1995 Mar;32(3):181. PubMed PMID: 7774201.

6: Fabregas JL, Cucala J, Segura J, Tarrus E. Percutaneous absorption of piketoprofen in rabbits: effect of nonionic surface-active agents. Farmaco Prat. 1986 May;41(5):177-83. PubMed PMID: 3487466.